2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
Reactants: The dihydropyrimidinone core, methylthiol, and isopropylthiol.
Conditions: Base-catalyzed nucleophilic substitution.
Temperature: Room temperature to 50°C.
Time: Several hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and automated systems for the introduction of sulfanyl groups. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography would be crucial for scaling up the production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core, which can be synthesized through the Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
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Biginelli Reaction
Reactants: Aldehyde, β-keto ester, urea.
Conditions: Acidic medium, typically using hydrochloric acid or acetic acid as a catalyst.
Temperature: 80-100°C.
Time: Several hours to overnight.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The sulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures, typically 0-50°C.
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Reduction
- The carbonyl group in the dihydropyrimidinone core can be reduced to form the corresponding alcohol.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures, typically 0-25°C.
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Substitution
- The sulfanyl groups can be substituted with other nucleophiles.
Reagents: Alkyl halides, aryl halides.
Conditions: Base-catalyzed, typically using sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted dihydropyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metals through the sulfur atoms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfur-containing compounds.
Antimicrobial Activity:
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases that involve sulfur metabolism.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with molecular targets through its sulfanyl groups. These interactions can include coordination with metal ions, inhibition of enzyme activity, or disruption of microbial cell walls. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-4,6-dihydropyrimidin-4-one: Lacks the propan-2-ylsulfanyl group, making it less versatile in certain reactions.
6-(Propan-2-ylsulfanyl)-2-thiouracil: Similar structure but with a thiouracil core, which may have different biological activities.
2,4-Dimethylsulfanyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine: Similar but with additional methylsulfanyl groups, potentially altering its reactivity and applications.
Uniqueness
2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one is unique due to the combination of its dihydropyrimidinone core and the presence of both methylsulfanyl and propan-2-ylsulfanyl groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-methylsulfanyl-4-(propan-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS2/c1-6(2)14-5-7-4-8(12)11-9(10-7)13-3/h4,6H,5H2,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATFVYPYGSMWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC(=O)NC(=N1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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